molecular formula C9H8FNO B8185204 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one

5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B8185204
M. Wt: 165.16 g/mol
InChI Key: ISTXUAXYMHUACO-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one typically involves the fluorination of 1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis starting from commercially available precursors. The process may include steps like nitration, reduction, cyclization, and fluorination, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its non-fluorinated form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Non-fluorinated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of fluorinated compounds on biological systems.

    Medicine: Potential use in drug development due to its structural similarity to bioactive isoquinoline derivatives.

    Industry: Used in the synthesis of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without fluorine substitution.

    1,2-Dihydroisoquinolin-3(4H)-one: The non-fluorinated analog.

    5-Chloro-1,2-dihydroisoquinolin-3(4H)-one: A chlorinated analog with potentially different reactivity and biological activity.

Uniqueness

5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and chlorinated analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

5-fluoro-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTXUAXYMHUACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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